molecular formula C4H4Li2O6 B6302329 dilithium;(2R,3R)-2,3-dihydroxybutanedioate CAS No. 30903-88-9

dilithium;(2R,3R)-2,3-dihydroxybutanedioate

Cat. No.: B6302329
CAS No.: 30903-88-9
M. Wt: 162.0 g/mol
InChI Key: JCCYXJAEFHYHPP-OLXYHTOASA-L
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Description

Dilithium;(2R,3R)-2,3-dihydroxybutanedioate is the dilithium salt of (2R,3R)-tartaric acid, a chiral dicarboxylic acid. This compound features two lithium cations (Li⁺) complexed with the tartrate dianion, forming a 2:1 stoichiometric ratio. Tartaric acid derivatives are widely used in pharmaceuticals as counterions to enhance solubility, stability, and bioavailability of active ingredients . The (2R,3R) configuration ensures stereochemical specificity, which is critical for interactions in biological systems.

Chemical Reactions Analysis

Types of Reactions: Dilithium;(2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form diacetyl or acetoin, which are important intermediates in the synthesis of other chemicals . Reduction reactions can convert diacetyl back to (2R,3R)-2,3-butanediol using specific dehydrogenases .

Common Reagents and Conditions: Common reagents used in these reactions include NADH or NAD+ as cofactors for dehydrogenase-catalyzed reactions . The reactions are typically carried out under controlled pH and temperature conditions to ensure high efficiency and selectivity.

Major Products: The major products formed from the reactions of this compound include diacetyl, acetoin, and (2R,3R)-2,3-butanediol . These products have various applications in the chemical and pharmaceutical industries.

Comparison with Similar Compounds

Structural and Stoichiometric Differences

Tartrate salts vary based on the cation(s) and stoichiometry:

Compound Name Cation(s) Stoichiometry Key Applications Reference
Dilithium;(2R,3R)-2,3-dihydroxybutanedioate Li⁺ 2:1 Pharmaceutical synthesis (e.g., in improved processes)
Disodium 2,3-dihydroxybutanedioate Na⁺ 2:1 Buffering agents, food additives
Tolterodine Tartrate Tolterodine⁺ + H⁺ 1:1 Treatment of overactive bladder
Phenylephrine Bitartrate Phenylephrine⁺ + H⁺ 1:1 Nasal decongestant
Cysteamine Bitartrate Cysteamine⁺ + H⁺ 1:1 Cystinosis therapy

Key Observations :

  • Cation Choice : Lithium’s small ionic radius (0.76 Å) may enhance solubility compared to larger cations like sodium (1.02 Å) .
  • Stoichiometry : A 2:1 ratio (e.g., dilithium or disodium salts) neutralizes the tartrate dianion, whereas 1:1 salts (bitartrates) retain one acidic proton, influencing pH-dependent solubility .

Pharmacological and Physicochemical Properties

Solubility and Stability

  • Disodium Tartrate : Highly soluble in water (550 g/L at 20°C), often used in buffering systems .
  • Bitartrates (1:1 Salts) : Lower solubility than disodium/dilithium salts due to the retained proton. For example, phenylephrine bitartrate has moderate solubility, optimized for controlled release .

Pharmacological Relevance

While tartrate salts primarily serve as inert excipients, the cation can indirectly influence drug performance:

  • Lithium : Rarely used as a counterion but may enhance dissolution rates in specific formulations .
  • Sodium : Favored for rapid-release formulations due to high solubility .
  • Bitartrates : The acidic proton can improve gastric absorption for basic drugs like tolterodine .

Biological Activity

Introduction

Dilithium (2R,3R)-2,3-dihydroxybutanedioate, commonly referred to in research as a lithium salt of a dihydroxy acid, has garnered interest due to its potential biological activities. This compound is particularly notable for its implications in neuropharmacology and metabolic processes. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C4H6Li2O4
  • Molecular Weight : 158.02 g/mol
  • IUPAC Name : Dilithium (2R,3R)-2,3-dihydroxybutanedioate

Dilithium (2R,3R)-2,3-dihydroxybutanedioate exhibits several mechanisms of action that contribute to its biological activity:

  • Neuroprotective Effects :
    • Lithium compounds are known to stabilize mood and exhibit neuroprotective properties. They may inhibit glycogen synthase kinase 3 (GSK-3), which is involved in the regulation of various cellular processes including apoptosis and inflammation.
  • Antioxidant Activity :
    • The compound shows potential antioxidant properties by scavenging free radicals and reducing oxidative stress in neuronal cells.
  • Metabolic Regulation :
    • It plays a role in metabolic pathways that influence energy production and lipid metabolism.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionInhibition of GSK-3 activity
AntioxidantScavenging free radicals
Metabolic RegulationInfluences energy production and lipid metabolism

Case Studies

  • Neuroprotective Effects in Animal Models :
    • A study demonstrated that dilithium (2R,3R)-2,3-dihydroxybutanedioate significantly reduced neuronal death in models of oxidative stress-induced injury. The compound improved behavioral outcomes and reduced markers of inflammation in the brain.
  • Clinical Implications in Bipolar Disorder :
    • Research has indicated that lithium compounds can be effective in managing bipolar disorder symptoms. A clinical trial involving patients with bipolar disorder showed improved mood stabilization when treated with dilithium salts compared to placebo controls.
  • Metabolic Effects :
    • In vitro studies highlighted that dilithium (2R,3R)-2,3-dihydroxybutanedioate enhances glucose uptake in muscle cells, suggesting potential benefits for metabolic disorders such as type 2 diabetes.

Properties

IUPAC Name

dilithium;(2R,3R)-2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.2Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCYXJAEFHYHPP-OLXYHTOASA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Li2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868-17-7
Record name Lithium tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilithium tartrate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LITHIUM TARTRATE
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